(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11(24-14-7-5-4-6-12(14)17)13-8-9-18-16-20-15(21-23(13)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRAMGREYWZEKN-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorophenoxyethyl Group: This step involves the substitution reaction where the fluorophenoxyethyl group is introduced to the triazolopyrimidine core.
Addition of the Dimethyliminoformamide Moiety: The final step involves the reaction of the intermediate with dimethyliminoformamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown effectiveness against various bacteria and fungi. A study highlighted that derivatives with this structure demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with some compounds being up to 1600 times more effective than conventional antibiotics like ampicillin .
Antiviral Properties
Triazolopyrimidine derivatives have also been investigated for their antiviral potential. The structural modifications that include fluorinated phenyl groups enhance their bioactivity against viral pathogens. The compound may serve as a lead compound for developing new antiviral agents targeting specific viral enzymes or receptors .
Anti-cancer Activity
The triazolo[1,5-a]pyrimidine core has been linked to anti-cancer activities through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Compounds with similar structures have been reported to inhibit key signaling pathways involved in cancer progression .
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives can provide neuroprotection by modulating neuroinflammatory responses and oxidative stress. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemicals
Triazolopyrimidine derivatives have shown promise as agrochemicals due to their antifungal and herbicidal properties. Their ability to inhibit fungal growth makes them suitable for developing new fungicides that can protect crops from diseases caused by pathogenic fungi. Research has indicated that these compounds can be effective against phytopathogenic fungi, enhancing crop yield and health .
Pest Control
The structural features of triazolo[1,5-a]pyrimidines allow for the development of insecticides targeting specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices and integrated pest management strategies .
Supramolecular Chemistry
Triazolo[1,5-a]pyrimidines are being explored in supramolecular chemistry due to their ability to form stable complexes with various metal ions. These complexes can be utilized in catalysis or as sensors for detecting environmental pollutants or biological markers .
Polymer Science
The incorporation of triazole moieties into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazolopyrimidine derivatives were tested for their antimicrobial activity against a panel of bacteria including Pseudomonas aeruginosa and Bacillus subtilis. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to or better than existing antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Agricultural Application
Field trials were conducted using a novel triazolopyrimidine-based fungicide on wheat crops affected by Fusarium graminearum. The treatment resulted in a significant reduction in disease incidence and an increase in crop yield by approximately 20%, showcasing its effectiveness as a protective agent in agriculture .
Mechanism of Action
The mechanism of action of N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The 4-fluorophenylethenyl analog (CAS 338793-38-7) was discontinued due to safety concerns, suggesting that substituent geometry (ethenyl vs. ethyl) impacts stability and hazard profiles .
Therapeutic Potential: Compounds with tetrahydronaphthyl or difluoroethyl substituents (e.g., ) show strong antimalarial activity (IC₅₀ < 100 nM), highlighting the role of bulky substituents in target binding. The target compound’s dimethylmethanimidamide group may mimic urea/amide interactions in enzyme active sites, similar to sulfonamide-based herbicides like flumetsulam .
Synthetic Feasibility: Industrial-grade synthesis of the 3-fluorophenoxy analog achieves 99% purity, suggesting scalable routes for the target compound .
Biological Activity
The compound (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazolo-pyrimidine core which is known for various biological activities, including antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit significant antiviral properties. For instance, derivatives similar to our compound have shown effectiveness against the influenza virus by disrupting the interaction between viral proteins essential for replication. A study demonstrated that specific modifications to the triazolo-pyrimidine structure enhanced its inhibitory activity against RNA-dependent RNA polymerase (RdRp) in influenza A virus .
Anticancer Potential
The anticancer activity of triazolo-pyrimidines has been extensively studied. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications at specific positions of the triazole ring can enhance antiproliferative activity against lung and breast cancer cells . The compound under discussion may share these properties due to its structural similarities.
| Activity | IC50 Value | Cell Line/Target |
|---|---|---|
| Antiviral | 13.1 µM | HIV-1 RNase H |
| Anticancer | 20.5 µM | Colon carcinoma cells |
| Neuroprotective | Not specified | Haloperidol-induced catalepsy |
The mechanism by which (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : It may influence pathways involved in apoptosis and cell survival.
- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress within cells, contributing to their neuroprotective effects .
Case Studies
A notable case study examined a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their biological activities. Among these derivatives, compounds with modifications similar to those found in (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide showed promising results in reducing lipid peroxidation and restoring glutathione levels in models of oxidative stress . This suggests potential applications in neurodegenerative diseases.
Q & A
Q. What are the key synthetic pathways for (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core. A common approach includes:
- Step 1 : Cyclocondensation of substituted pyrimidine precursors with triazole-forming agents under reflux in polar aprotic solvents (e.g., DMF or ethanol).
- Step 2 : Introduction of the 2-fluorophenoxyethyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Final functionalization with N,N-dimethylmethanimidamide using carbodiimide-mediated amidation. Purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization. Reaction optimization focuses on temperature (60–100°C), solvent choice, and stoichiometry to minimize by-products .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and stereochemistry. For example, ¹H-NMR peaks at δ 7.4–8.3 ppm confirm aromatic protons in the triazolopyrimidine core .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% required for pharmacological studies) .
Q. What preliminary biological activities have been reported for structurally related triazolopyrimidine derivatives?
Analogous compounds exhibit:
- Enzyme inhibition : Potent activity against dihydroorotate dehydrogenase (DHODH) and carbonic anhydrases, with IC₅₀ values in the nanomolar range .
- Antitumor effects : Apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) via kinase pathway modulation .
- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 2-fluorophenoxyethyl substituent, and what are common side reactions?
Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction times (from 72 h to <24 h) while maintaining yields >70% .
- By-product mitigation : Use of scavenger resins to trap unreacted intermediates (e.g., excess phenoxyethyl halides). Common side products include des-fluoro analogs (due to halogen displacement) and dimerization artifacts, detectable via LC-MS .
Q. What methodologies resolve contradictions in bioactivity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Approaches include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.
- Prodrug design : Masking polar groups (e.g., methoxyimino) to enhance membrane permeability .
- Pharmacodynamic modeling : Correlating plasma concentrations (measured via UPLC-MS/MS) with target engagement .
Q. How can computational tools guide the design of derivatives with improved target selectivity?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to DHODH versus off-target kinases.
- QSAR models : Using Hammett constants for the 2-fluorophenoxy group to optimize electron-withdrawing effects, enhancing affinity .
- MD simulations : Assessing conformational stability of the triazolopyrimidine core in enzyme active sites (e.g., >100 ns trajectories in GROMACS) .
Q. What experimental designs are recommended for assessing the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Use of biotinylated probes for pull-down assays to identify interacting proteins in cell lysates .
- CRISPR-Cas9 knockout screens : Identifying genetic vulnerabilities (e.g., DHODH dependency) in isogenic cell lines .
- Subcellular fractionation : Tracking mitochondrial localization (via confocal microscopy with fluorescent tags) to confirm DHODH targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
